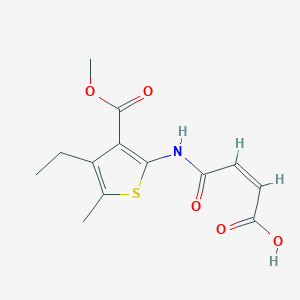

(Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid

Descripción

(Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is a structurally complex molecule featuring a thiophene core substituted with ethyl, methoxycarbonyl, and methyl groups, coupled with a (Z)-configured α,β-unsaturated oxobut-2-enoic acid side chain.

- A thiophene ring, which enhances π-π stacking interactions in biological systems.

- A methoxycarbonyl group that modulates electronic properties and solubility.

- An (Z)-oxobut-2-enoic acid moiety, which may confer reactivity or binding affinity in enzyme inhibition (e.g., kinase or protease targets).

Propiedades

IUPAC Name |

(Z)-4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h5-6H,4H2,1-3H3,(H,14,15)(H,16,17)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWBKTLLYOWGBF-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)/C=C\C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.

Substitution Reactions: The ethyl and methoxycarbonyl groups are introduced via substitution reactions using appropriate reagents.

Amidation: The amino group is added through an amidation reaction, often using amine precursors and coupling agents.

Formation of the Enone Structure: The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the enone structure, converting it to a saturated ketone or alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Saturated ketones, alcohols

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug development. It can be studied for its interactions with biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound may be investigated for its therapeutic properties

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mecanismo De Acción

The mechanism of action of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with electron-rich or electron-deficient sites in biological molecules, influencing their activity. The enone structure allows for Michael addition reactions, which can modify proteins and other biomolecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid, we analyze its structural and functional analogs from authoritative sources:

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Complexity: The target compound’s thiophene-α,β-unsaturated acid hybrid is distinct from β-lactam-based antibiotics (e.g., cephem derivatives in ) but shares functional groups (e.g., methoxycarbonyl) with intermediates like (Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid .

Stereochemical Impact: The (Z)-configuration in the target compound likely enhances rigidity and binding specificity compared to (E)-isomers, a trend observed in analogs such as (Z)-9-octadecenoyl chloride, where stereochemistry affects lipid membrane interactions .

Bioactivity Potential: Unlike β-lactam antibiotics (e.g., compounds in ), the target lacks a bicyclic core but retains hydrogen-bonding capacity via its oxobut-2-enoic acid group, suggesting divergent mechanisms (e.g., non-β-lactam enzyme inhibition).

Research Findings

- Solubility and Stability : The methoxycarbonyl group in the target compound may improve solubility in polar solvents compared to ethyl- or propoxy-substituted analogs (e.g., Biopharmacule’s (Z)-4-((6-chloro-3-methyl-4-propoxy-...)benzamide) .

- Reactivity: The α,β-unsaturated acid moiety is prone to Michael addition reactions, a trait shared with (Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid but absent in saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.